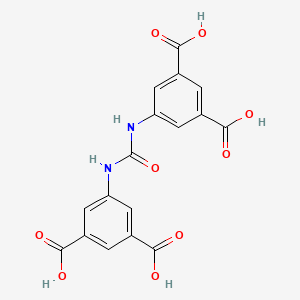

5,5'-(Carbonylbis(azanediyl))diisophthalic acid

Description

Properties

IUPAC Name |

5-[(3,5-dicarboxyphenyl)carbamoylamino]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O9/c20-13(21)7-1-8(14(22)23)4-11(3-7)18-17(28)19-12-5-9(15(24)25)2-10(6-12)16(26)27/h1-6H,(H,20,21)(H,22,23)(H,24,25)(H,26,27)(H2,18,19,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRBVHIQLGZJJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)NC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Carbonylbis(azanediyl))diisophthalic acid typically involves the reaction of isophthalic acid derivatives with a carbonylbis(azanediyl) linker. One common method is the condensation reaction between isophthalic acid and a diamine compound in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of 5,5’-(Carbonylbis(azanediyl))diisophthalic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Carbonylbis(azanediyl))diisophthalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in the formation of dihydroxy derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Nitrated, halogenated, and sulfonated derivatives.

Scientific Research Applications

5,5’-(Carbonylbis(azanediyl))diisophthalic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 5,5’-(Carbonylbis(azanediyl))diisophthalic acid involves its interaction with specific molecular targets and pathways. The compound’s carbonyl and amine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its aromatic rings can participate in π-π interactions, affecting molecular recognition and binding events.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Key Findings

Stability and Porosity

- NKU-113 vs. NKU-112 : Replacing the thiophene substituent in NKU-112 with a bipyridine group in NKU-113 significantly enhances framework rigidity. NKU-113 retains a BET surface area of 1486 m²/g after activation, whereas NKU-112 collapses due to weaker coordination interactions .

- Self-Interpenetration : H₄L-based frameworks (e.g., NTUniv-53) leverage amide groups to stabilize structures, while interpenetrated frameworks (e.g., NKU-112) exhibit lower stability unless modified with chelating moieties .

Functional Performance

- Gas Adsorption : NTUniv-53, constructed with H₄L, shows temperature-independent CO₂ selectivity due to narrowed pore windows and amide-induced hydrogen bonding . In contrast, HNUST-6 (using H₄L) emphasizes tunable porosity for gas storage .

- Dye/Iodine Capture : Cd-MOFs with oxalylbis(azanediyl) groups () and Cu-MOFs with pyrazole-dicarbonyl groups () achieve comparable adsorption capacities (1.94 mmol/g) but target distinct pollutants .

- Photocatalysis: Zn/Cd-MOFs with 1,4-phenylenebis(methyleneoxy) substituents () demonstrate nitrophenol degradation, highlighting substituent-dependent catalytic activity .

Substituent Effects

- Electron-Donating Groups : Bipyridine (NKU-113) and pyridine () enhance metal-chelation strength, improving stability.

- Rigid vs. Flexible Linkers : Thiophene (NKU-112) and benzo-thiadiazole (ZJNU-40) introduce structural flexibility or dynamic behavior, whereas phenylenebis(methyleneoxy) () extends conjugation for photocatalytic activity .

Q & A

Q. What are the established synthesis routes for 5,5'-(Carbonylbis(azanediyl))diisophthalic acid, and what analytical techniques validate its purity?

The compound is synthesized via condensation reactions involving isophthalic acid derivatives and carbonyl-containing linkers. For example, highlights its use as a linker in Metal-Organic Frameworks (MOFs), suggesting reactions under solvothermal conditions. Post-synthesis, purity is validated using High-Performance Liquid Chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. emphasizes spectroscopic analysis (e.g., FT-IR, H/C NMR) for structural confirmation .

Q. What are the primary applications of this compound in materials science?

The compound serves as a linker in MOFs (e.g., PCN-12) due to its tetracarboxylic structure, enabling coordination with metal nodes to form porous frameworks. These MOFs are investigated for gas storage, catalysis, and separation technologies . further supports its relevance in membrane and separation technologies (RDF2050104) .

Q. How should researchers handle discrepancies in CAS registry numbers for this compound?

lists CAS 10397-52-1, while cites CAS 105699-82-8. To resolve such conflicts, cross-reference analytical data (e.g., mass spectrometry, elemental analysis) with peer-reviewed literature and consult authoritative databases like PubChem or Reaxys. Discrepancies may arise from isomerism or naming variations .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound in MOF design?

discusses using quantum chemical calculations and reaction path simulations to predict optimal reaction conditions. For instance, density functional theory (DFT) can model coordination energetics between the compound and metal clusters, reducing trial-and-error experimentation. Computational tools like Gaussian or ORCA are recommended for such workflows .

Q. What strategies address stability challenges when integrating this compound into functional MOFs?

Stability issues (e.g., hydrolytic degradation) require systematic testing under varying pH, temperature, and solvent conditions. Advanced characterization techniques, such as in-situ X-ray diffraction (XRD) and thermogravimetric analysis (TGA), can monitor structural integrity. highlights chemical software for simulating degradation pathways to preemptively identify vulnerabilities .

Q. How should researchers reconcile conflicting spectral data in structural elucidation?

Contradictions in NMR or FT-IR spectra may arise from impurities or polymorphism. A factorial design approach ( ) can isolate variables (e.g., solvent polarity, crystallization time). Cross-validate results with 2D NMR techniques (e.g., COSY, HSQC) and single-crystal XRD for unambiguous assignment .

Q. What methodologies enable the scalable production of this compound while maintaining reproducibility?

Scale-up requires optimizing parameters like reagent stoichiometry, solvent volume, and reaction time using design of experiments (DoE) frameworks. ’s subclass RDF2050108 (process control in chemical engineering) suggests integrating real-time monitoring (e.g., PAT tools) and statistical process control (SPC) to ensure batch consistency .

Data Management and Methodological Rigor

Q. How can researchers ensure data integrity when publishing studies involving this compound?

emphasizes encryption protocols and access controls for raw data. Use platforms like Electronic Lab Notebooks (ELNs) for traceability. Metadata should include synthesis conditions, instrument calibration details, and version control for computational models .

Q. What comparative frameworks are suitable for benchmarking this compound’s performance against analogous linkers?

’s comparative methodology (e.g., "why compare," "how to compare") can be adapted. Metrics include MOF surface area, thermal stability, and adsorption capacity. Pairwise comparisons with linkers like 1,4-benzenedicarboxylic acid provide mechanistic insights into structure-property relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.